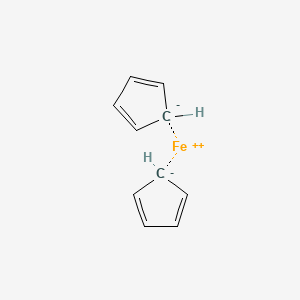

Cyclopentane; iron

Cat. No. B8563310

M. Wt: 186.03 g/mol

InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05214175

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.

[Compound]

Name

Pt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

4-chlorobutyroylferrocene

Quantity

29.1 g

Type

reactant

Reaction Step Five

Name

1,1'-di(4-chlorobutyroyl)ferrocene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

170 mg

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Pt]=O

|

Step Three

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

[Compound]

|

Name

|

Pt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Sn]Cl

|

Step Five

|

Name

|

4-chlorobutyroylferrocene

|

|

Quantity

|

29.1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Seven

|

Name

|

1,1'-di(4-chlorobutyroyl)ferrocene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into the glass beaker

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then poured in

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCC(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05214175

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.

[Compound]

Name

Pt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

4-chlorobutyroylferrocene

Quantity

29.1 g

Type

reactant

Reaction Step Five

Name

1,1'-di(4-chlorobutyroyl)ferrocene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

170 mg

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Pt]=O

|

Step Three

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

[Compound]

|

Name

|

Pt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Sn]Cl

|

Step Five

|

Name

|

4-chlorobutyroylferrocene

|

|

Quantity

|

29.1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Seven

|

Name

|

1,1'-di(4-chlorobutyroyl)ferrocene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into the glass beaker

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then poured in

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCC(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05214175

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.

[Compound]

Name

Pt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

4-chlorobutyroylferrocene

Quantity

29.1 g

Type

reactant

Reaction Step Five

Name

1,1'-di(4-chlorobutyroyl)ferrocene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

170 mg

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Pt]=O

|

Step Three

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

[Compound]

|

Name

|

Pt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Sn]Cl

|

Step Five

|

Name

|

4-chlorobutyroylferrocene

|

|

Quantity

|

29.1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Seven

|

Name

|

1,1'-di(4-chlorobutyroyl)ferrocene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into the glass beaker

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then poured in

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCC(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |